molecular formula C7H9ClFNO B13006087 2-Fluoro-5-methoxyaniline hydrochloride

2-Fluoro-5-methoxyaniline hydrochloride

Cat. No.: B13006087
M. Wt: 177.60 g/mol
InChI Key: AOLCMZUHHVCZER-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H9ClFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position. This compound is commonly used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxyaniline hydrochloride typically involves the reduction of 2-chloro-4-fluoro-5-nitroanisole. One common method includes hydrogenation in the presence of a palladium catalyst. For example, a solution of 2-chloro-4-fluoro-5-nitroanisole in ethanol and triethylamine is hydrogenated at room temperature under 60 psi with 5% palladium on carbon for four hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxyaniline hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group in the precursor compound is reduced to an amino group.

    Substitution: The fluorine and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrogenation: Using hydrogen gas and a palladium catalyst.

    Nucleophilic Substitution: Using nucleophiles such as amines or alkoxides.

Major Products

The major product formed from the reduction of 2-chloro-4-fluoro-5-nitroanisole is 2-Fluoro-5-methoxyaniline, which can be further converted to its hydrochloride salt.

Scientific Research Applications

2-Fluoro-5-methoxyaniline hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the benzene ring can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Lacks the methoxy group, making it less versatile in certain reactions.

    5-Methoxyaniline: Lacks the fluorine atom, affecting its reactivity and binding properties.

    2-Chloro-5-methoxyaniline: Substitutes chlorine for fluorine, which can alter its chemical behavior.

Uniqueness

2-Fluoro-5-methoxyaniline hydrochloride is unique due to the presence of both fluorine and methoxy groups, which provide a balance of electronic effects and steric hindrance. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

Molecular Formula

C7H9ClFNO

Molecular Weight

177.60 g/mol

IUPAC Name

2-fluoro-5-methoxyaniline;hydrochloride

InChI

InChI=1S/C7H8FNO.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H

InChI Key

AOLCMZUHHVCZER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)N.Cl

Origin of Product

United States

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